3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Description
3-[(3-Bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a sulfonamide-substituted pyridinone derivative. Its structure features a pyridinone core with methyl groups at positions 4 and 6, and a sulfonyl group linked to a 3-bromo-2-methylphenyl moiety.
Properties
IUPAC Name |
3-(3-bromo-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-8-7-9(2)16-14(17)13(8)20(18,19)12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPFJNQQIVALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=C(C(=CC=C2)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the 3-bromo-2-methylphenyl sulfonyl chloride, which is then reacted with 4,6-dimethyl-2(1H)-pyridinone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Scientific Research Applications
3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromo-methylphenyl group can enhance the compound’s binding affinity to its targets, leading to increased potency . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Halogen-Substituted Sulfonyl Pyridinones
a. 3-[(3-Chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone (CAS: 338964-30-0)
- Structural Differences : The chlorine atom replaces bromine at the phenyl ring’s 3-position, and the 2-methyl group is absent.
- Molecular Formula: C₁₃H₁₂ClNO₃S (vs. C₁₄H₁₄BrNO₃S for the target compound).
- Molecular Weight : 297.76 g/mol (chlorine contributes ~35.45 g/mol vs. bromine’s ~79.9 g/mol).
- Implications: The smaller atomic radius and lower electronegativity of Cl compared to Br may reduce steric hindrance and alter binding affinity in biological systems.
b. 3-[(2,5-Dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- Structural Differences : The phenyl ring has 2,5-dimethyl substituents instead of 3-bromo-2-methyl.
- This could influence pharmacokinetic properties such as membrane permeability .
Alkyl- and Aryl-Sulfonyl Pyridinones
a. 3-(Isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone
- Structural Differences : An isopropyl group replaces the substituted phenyl ring on the sulfonyl moiety.
- Molecular Formula: C₁₀H₁₅NO₃S (vs. C₁₄H₁₄BrNO₃S).
- The isopropyl group may increase solubility in non-polar solvents .
b. 4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone (CAS: 338398-01-9)
- Structural Differences: A 3-methylphenyl sulfonyl group is present, and an additional 3-(trifluoromethyl)benzyl group is attached to the pyridinone nitrogen.
- Molecular Formula: C₂₂H₂₀F₃NO₃S.
- The benzyl substitution may confer steric bulk, affecting target selectivity .
Non-Sulfonyl Pyridinone Derivatives
a. 3-Acetyl-4,6-dimethyl-2(1H)-pyridinone
- Structural Differences : An acetyl group replaces the sulfonyl-phenyl moiety.
- Implications : The loss of the sulfonyl group reduces hydrogen-bond acceptor capacity, which could diminish interactions with enzymes or receptors. The acetyl group may increase reactivity toward nucleophiles .
Research Implications
- Halogen Effects : Bromine’s larger size and polarizability compared to chlorine may enhance binding to hydrophobic pockets in proteins .
- Substituent Positioning : The 2-methyl group on the phenyl ring (target compound) could impose steric constraints, influencing conformation and target selectivity compared to 2,5-dimethyl or unsubstituted analogs .
- Functional Groups : Sulfonyl groups enhance stability and hydrogen-bonding capacity, whereas acetyl or alkyl substitutions may prioritize metabolic pathways or solubility .
Biological Activity
The compound 3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a pyridinone derivative that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H14BrNO3S
- Molecular Weight : 356.23486 g/mol
- CAS Number : Not specified, but referenced in various chemical databases.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of pyridinones, including the target compound. The following findings highlight its efficacy against different pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Biofilm Inhibition : The compound was effective in inhibiting biofilm formation, a critical factor in bacterial resistance to treatment .
- Cytotoxicity Studies : In vitro studies have shown that the compound induces apoptosis in cancer cell lines, indicating potential anticancer properties. For example, it exhibited an IC50 value of 49.85 μM against A549 lung cancer cells .
Case Studies and Research Findings
Several research articles provide insights into the biological activity of similar compounds and their derivatives:
- A study on hybrid molecules combining different scaffolds revealed that compounds similar to this compound exhibited enhanced antimicrobial activity and lower cytotoxicity towards normal cells .
- Another investigation highlighted that pyridinone derivatives could act as effective agents against resistant bacterial strains, showcasing their potential in developing new antibiotics .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
